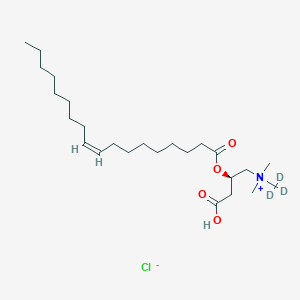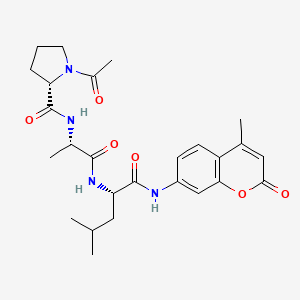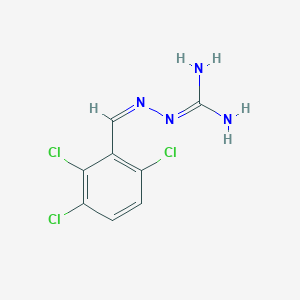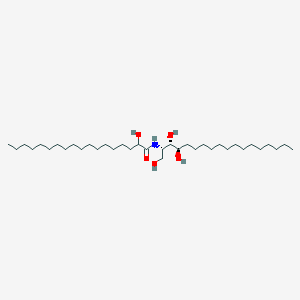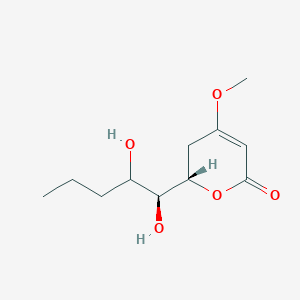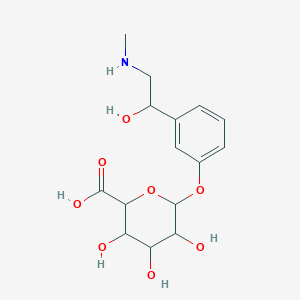
Phenylephrine Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylephrine Glucuronide is a metabolite of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant and vasoconstrictor. This compound is formed through the process of glucuronidation, where phenylephrine is conjugated with glucuronic acid. This transformation enhances the solubility of phenylephrine, facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine Glucuronide typically involves the enzymatic conjugation of phenylephrine with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain pH stability, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. These systems can be optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: Phenylephrine Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less likely to participate in oxidation or reduction reactions due to its increased polarity and stability.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature.
Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is readily excreted in the urine.
Aplicaciones Científicas De Investigación
Phenylephrine Glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound for studying the glucuronidation process and the role of UGT enzymes in drug metabolism. Additionally, it is used in research to understand the pharmacokinetic profiles of phenylephrine and its metabolites, which can inform dosing regimens and therapeutic strategies.
In the field of medicine, this compound is studied for its role in the excretion and detoxification of phenylephrine. Understanding its formation and elimination can help in predicting drug interactions and potential side effects.
Mecanismo De Acción
Phenylephrine Glucuronide itself does not exert significant pharmacological effects. Instead, it represents a detoxified and excretable form of phenylephrine. The glucuronidation process involves the transfer of glucuronic acid to phenylephrine, mediated by UGT enzymes. This modification increases the hydrophilicity of phenylephrine, facilitating its renal excretion.
Comparación Con Compuestos Similares
Morphine-6-glucuronide: A metabolite of morphine formed through glucuronidation, known for its potent analgesic effects.
Acetaminophen Glucuronide: A major metabolite of acetaminophen, formed through glucuronidation, aiding in its excretion.
Ibuprofen Glucuronide: A metabolite of ibuprofen, formed through glucuronidation, facilitating its elimination.
Uniqueness: Phenylephrine Glucuronide is unique in its specific formation from phenylephrine, a compound primarily used for its vasoconstrictive and decongestant properties. Unlike other glucuronides, it does not possess significant pharmacological activity but plays a crucial role in the detoxification and excretion of phenylephrine.
By understanding the properties and applications of this compound, researchers can gain insights into the metabolic pathways and pharmacokinetics of phenylephrine, ultimately contributing to more effective and safer therapeutic use of this common medication.
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
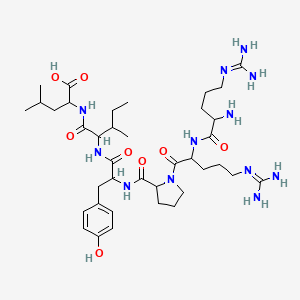
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

